(R,R)-PCSK9 degrader 1

PCSK9 Allosteric Binding Structural Biology

This is the authentic (R,R) stereoisomer, essential for replicating the precise allosteric degradation mechanism (Ki=107 nM, DC50=3.4-4.8 µM) of PCSK9 degrader 1. Unlike simple inhibitors, it recruits the proteasome machinery for catalytic protein knockdown. Any generic substitution compromises experimental reproducibility in LDLR upregulation and PCSK9 target engagement studies.

Molecular Formula C53H69FN8O13S
Molecular Weight 1077.2 g/mol
Cat. No. B12366527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-PCSK9 degrader 1
Molecular FormulaC53H69FN8O13S
Molecular Weight1077.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5
InChIInChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53-/m1/s1
InChIKeyBOAJXEFAPWTSFX-ROXLDNMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (R,R)-PCSK9 Degrader 1: A Stereochemically Defined PCSK9 Ligand for Targeted Protein Degradation Research


(R,R)-PCSK9 degrader 1 is a stereochemically defined isomer of PCSK9 degrader 1 (Compound 16), a first-in-class, heterobifunctional small molecule designed to induce targeted degradation of proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. Unlike traditional inhibitors, this compound exploits an unprecedented allosteric binding pocket on PCSK9 to recruit the cellular degradation machinery, offering a unique chemical biology tool to interrogate PCSK9 biology and its role in cholesterol homeostasis [2][3].

Why Generic PCSK9 Ligands Cannot Substitute for (R,R)-PCSK9 Degrader 1 in Quantitative Degradation Studies


Substituting a generic PCSK9-binding small molecule for (R,R)-PCSK9 degrader 1 is scientifically invalid due to its unique, dual-function mechanism. Standard PCSK9 inhibitors, such as monoclonal antibodies or cyclic peptides, simply block the PCSK9-LDLR protein-protein interaction [1][2]. In contrast, (R,R)-PCSK9 degrader 1 is a heterobifunctional molecule that not only binds PCSK9 at a specific allosteric site but also actively recruits the proteasome degradation machinery via its Arg(Boc)3 moiety [3][4]. This results in the catalytic degradation of the PCSK9 protein itself, a mode of action that is fundamentally distinct and cannot be replicated by simple binding inhibitors. The quantitative degradation efficiency, driven by a precise binding affinity (Ki = 107 nM) and half-maximal degradation concentrations (DC50 = 3.4-4.8 µM), is an emergent property of the full molecular architecture and its stereochemistry, making substitution with an analog a high-risk proposition for experimental reproducibility .

(R,R)-PCSK9 Degrader 1: Quantitative Differentiation vs. PCSK9 Inhibitors and Other Degraders


Allosteric Binding Site: A Unique Pocket Not Engaged by Clinical Inhibitors

(R,R)-PCSK9 degrader 1 binds to a previously unreported allosteric pocket on PCSK9, located between the catalytic and C-terminal domains. This binding mode is fundamentally distinct from that of clinical monoclonal antibodies (e.g., evolocumab, alirocumab) which target the LDLR-binding interface [1][2]. The allosteric binding site was confirmed by X-ray crystallography at 1.53 Å resolution (PDB ID: 6U26) [3]. This unique binding site allows the compound to engage PCSK9 without directly competing with LDLR, and the Arg(Boc)3 degradation-recruiting motif extends outward from the pocket to facilitate degradation complex assembly [4].

PCSK9 Allosteric Binding Structural Biology

Binding Affinity vs. Other PCSK9 Degraders: Ki = 107 nM

The parent compound, PCSK9 degrader 1, demonstrates a binding affinity (Ki) of 107 nM for PCSK9, a value that can be used as a benchmark for selecting a degradation-competent ligand [1]. This affinity is a result of structure-based optimization from an initial hit and is crucial for the compound's function as a targeted degrader. In comparison, a later-developed PCSK9-targeted autophagic degrader (PCSK9 autophagic degrader 2, W6) exhibits an in vitro degradation potency (DC50) of 20.6 nM, but its direct binding affinity (Ki) to PCSK9 is not reported, with only a KD of 2.5 µM for the LC3B autophagy adaptor protein being available . The distinct profiles—well-characterized Ki for PCSK9 degrader 1 versus a more potent DC50 for an autophagic degrader—highlight the need for researchers to select a tool compound based on their specific mechanistic or potency requirements.

PCSK9 Binding Affinity Ki

Cellular Degradation Potency (DC50): Concentration-Dependent Reduction of PCSK9 Protein Levels

In a cellular context (HEK293 cells overexpressing PCSK9), treatment with 1.25-20 µM of PCSK9 degrader 1 for 24 hours resulted in a clear, concentration-dependent degradation of both the pro- and mature forms of PCSK9 [1]. The half-maximal degradation concentration (DC50) for the mature form of PCSK9 was 3.4 µM, achieving a maximum degradation of 61% at the highest concentration (20 µM). For the pro-form of PCSK9, the DC50 was 4.8 µM, with a maximum degradation of 58% [2]. This data provides a critical, quantifiable metric for cellular degradation efficiency, which is essential for experimental design and for comparing the potency of different degrader molecules.

PCSK9 Targeted Protein Degradation DC50

Functional Selectivity: Ligand-Induced Degradation Without Affecting Intrinsic PCSK9 Function

A key differentiating feature of the PCSK9 degrader 1 scaffold is that it does not inhibit the intrinsic function of PCSK9. X-ray crystallography and functional studies confirm that binding to the allosteric pocket leaves the LDLR-binding site and catalytic domain of PCSK9 unperturbed [1][2]. This is in stark contrast to PCSK9 inhibitors, such as monoclonal antibodies and small-molecule inhibitors, which function by directly blocking the PCSK9-LDLR protein-protein interaction. For example, PCSK9 monoclonal antibodies (e.g., evolocumab) achieve >95% inhibition of PCSK9 binding to LDLR at nanomolar concentrations, whereas PCSK9 degrader 1 exerts its biological effect solely by reducing total PCSK9 protein levels, leaving the residual protein functionally intact [3][4].

PCSK9 Functional Selectivity Mechanism of Action

Structural Differentiation: The Importance of Stereochemistry for Degrader Function

(R,R)-PCSK9 degrader 1 is a specific stereoisomer of the parent PCSK9 degrader 1 molecule . While the Ki for PCSK9 binding (107 nM) is attributed to the parent compound (a mixture of isomers or the active isomer), the procurement of a defined stereoisomer like (R,R)-PCSK9 degrader 1 is critical for applications where stereochemical purity is a prerequisite, such as in high-resolution structural studies, crystallization trials, or when investigating stereochemistry-dependent degradation efficiency [1]. This is in contrast to other PCSK9 degraders, like PCSK9 autophagic degrader 2 or peptide-based PROTACs, which may have different or undefined stereochemical compositions [2]. The availability of a defined isomer allows for more precise and reproducible experiments compared to using a racemic or diastereomeric mixture.

PCSK9 Stereochemistry Isomer

(R,R)-PCSK9 Degrader 1: Validated Research and Discovery Applications


Mechanistic Studies of PCSK9-Dependent Cholesterol Regulation via Targeted Degradation

(R,R)-PCSK9 degrader 1 is an ideal tool compound for investigating the biological consequences of acute PCSK9 protein depletion in cellular models. Its well-characterized binding affinity (Ki = 107 nM) and degradation potency (DC50 = 3.4-4.8 µM in HEK293 cells) enable researchers to precisely titrate PCSK9 levels and correlate this reduction with LDLR expression and LDL uptake [1]. This application is particularly valuable for dissecting the non-canonical, LDLR-independent roles of PCSK9, as the compound's allosteric binding mechanism does not inhibit the residual protein's function [2].

Benchmarking and Validation of Novel PCSK9-Directed Degraders

The comprehensive characterization of PCSK9 degrader 1—including its unique allosteric binding site (PDB: 6U26), quantitative Ki, and cellular DC50 values—positions it as a critical reference standard for the development and validation of new PCSK9-targeted degraders [1]. Researchers can use (R,R)-PCSK9 degrader 1 to establish baseline degradation efficiency and target engagement in their own assays, facilitating head-to-head comparisons with novel ligands or PROTACs [2]. Its defined stereochemistry also makes it a suitable positive control for structure-activity relationship (SAR) studies .

Structural Biology and Biophysical Studies Requiring a Defined Allosteric Ligand

The availability of the high-resolution co-crystal structure (1.53 Å, PDB: 6U26) of PCSK9 in complex with the compound 16 scaffold provides an unparalleled resource for structure-guided drug discovery [1]. (R,R)-PCSK9 degrader 1, as a defined stereoisomer, is the preferred reagent for X-ray crystallography, NMR spectroscopy, or surface plasmon resonance (SPR) studies aimed at understanding the precise molecular interactions that govern allosteric modulation and degradation complex recruitment [2]. Its use can inform the rational design of next-generation degraders with improved affinity or novel degradation pathways .

Functional Dissection of Intracellular vs. Extracellular PCSK9 Pools

Given that PCSK9 degrader 1 is a small molecule capable of entering cells, it offers a distinct advantage over antibody-based inhibitors for studying intracellular PCSK9 biology [1]. While monoclonal antibodies primarily target secreted PCSK9, (R,R)-PCSK9 degrader 1 can be used to deplete the intracellular pool of PCSK9, allowing researchers to differentiate the contributions of intracellular versus extracellular PCSK9 to LDLR regulation and other cellular processes [2]. This application is crucial for advancing the understanding of PCSK9's role in conditions like non-alcoholic fatty liver disease (NAFLD) and certain cancers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-PCSK9 degrader 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.